molecular formula C7H4BrNO4 B034021 3-Bromo-4-nitrobenzoic acid CAS No. 101420-81-9

3-Bromo-4-nitrobenzoic acid

Cat. No.: B034021
CAS No.: 101420-81-9
M. Wt: 246.01 g/mol
InChI Key: KKPPNEJUUOQRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4BrNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a nitro group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Mechanism of Action

Target of Action

It’s known that nitro compounds, such as 3-bromo-4-nitrobenzoic acid, are a significant class of nitrogen derivatives . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character might interact with various biological targets, influencing their function.

Mode of Action

The compound is known to participate in the bartoli synthesis of indoles . In this process, the compound is linked to a solid support via the carboxyl group . The bromine atom in the compound could potentially be involved in free radical reactions .

Biochemical Pathways

The compound’s involvement in the bartoli synthesis of indoles suggests it may influence pathways related to the synthesis and metabolism of indole compounds .

Pharmacokinetics

Nitro compounds generally exhibit lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group . This could potentially affect the compound’s bioavailability.

Result of Action

Given its involvement in the synthesis of indoles, it may contribute to the production of these important heterocyclic compounds, which play a crucial role in various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid direct contact with skin, eyes, or inhalation of its dust . Furthermore, the compound should be stored away from heat and ignition sources to ensure its stability .

Biochemical Analysis

Biochemical Properties

It is known that nitro compounds, like 3-Bromo-4-nitrobenzoic acid, are important nitrogen derivatives . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence its interactions with various biomolecules.

Cellular Effects

Nitro compounds can cause skin and eye irritation

Molecular Mechanism

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound could potentially interact with biomolecules through similar substitution reactions.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Nitro compounds are known to have high dipole moments, which can influence their stability and degradation over time .

Metabolic Pathways

Nitro compounds can be prepared through various reactions, including displacement reactions with nitrite ions and oxidation of primary amines . These reactions suggest potential metabolic pathways that this compound could be involved in.

Subcellular Localization

The polar character of the nitro group could potentially influence its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-nitrobenzoic acid can be synthesized through a multi-step process involving the bromination and nitration of benzoic acid derivatives. One common method involves the bromination of 4-nitrobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like acetic acid at elevated temperatures. The nitration step involves treating the brominated product with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution: Products like 3-azido-4-nitrobenzoic acid or 3-thiocyanato-4-nitrobenzoic acid.

    Reduction: 3-Bromo-4-aminobenzoic acid.

    Coupling: Various biaryl derivatives depending on the boronic acid used.

Scientific Research Applications

3-Bromo-4-nitrobenzoic acid is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and as a precursor for bioactive compounds.

    Industry: Used in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-nitrobenzoic acid
  • 2-Bromo-5-nitrobenzoic acid
  • 3-Bromo-4-hydroxybenzoic acid

Uniqueness

3-Bromo-4-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bromonitrobenzoic acids. The position of the bromine and nitro groups allows for selective reactions and makes it a valuable intermediate in the synthesis of various functionalized aromatic compounds.

Properties

IUPAC Name

3-bromo-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPPNEJUUOQRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584745
Record name 3-Bromo-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101420-81-9
Record name 3-Bromo-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.